5-Carboxypyridine-3-boronic acid
Overview
Description
5-Carboxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C6H6BNO4 and its molecular weight is 166.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Chemosensors
5-Carboxypyridine-3-boronic acid is recognized for its role in the development of selective fluorescent chemosensors. Boronic acids, including this compound, interact with diols to form cyclic structures, serving as crucial reporters in fluorescent sensors for carbohydrates and bioactive substances (Huang et al., 2012).
Catalysis in Organic Reactions
This compound is a significant player in catalysis, especially in enantioselective reactions. Its applications are evident in areas like the aza-Michael addition of hydroxamic acid to quinone imine ketals, showcasing its versatility in organic synthesis (Hashimoto et al., 2015).
Reduction of Fructose in Food Matrices
In food science, this compound has been investigated for its potential to specifically reduce fructose in various food matrices. This application hinges on the ability of boronic acids to form esters with diol structures, offering innovative approaches in food processing and sugar management (Pietsch & Richter, 2016).
Cross-Coupling Reactions
This boronic acid derivative has been employed in cross-coupling reactions, particularly in the synthesis of novel halopyridinylboronic acids and esters. Its stable, crystalline nature makes it an ideal partner in Suzuki cross-coupling, leading to the creation of new pyridine libraries (Bouillon et al., 2003).
Carbohydrate Recognition
The compound plays a significant role in carbohydrate recognition due to its interaction with sugars, as demonstrated in studies involving the binding of boronic acids with N-acetylneuraminic acid. Such interactions are crucial for understanding the role of boronic acids in biological systems (Otsuka et al., 2003).
Biomedical Applications
In the medical field, boronic acids, including this compound, have been explored for their potential in drug development and therapy. Their unique structure lends them to applications in enzyme inhibition, cancer therapy, and as components of biomaterials (Cambre & Sumerlin, 2011).
Sensing Applications
Due to their interaction with diols and Lewis bases, boronic acids are increasingly used in sensing applications. They have been utilized in the development of sensors for anions and saccharides, demonstrating their versatility in analytical chemistry (Lacina et al., 2014).
Reversible Covalent Bonding
The reversible covalent bonding capability of boronic acids, including this compound, has been exploited for various applications. This includes recognition, sensing, and assembly in both biological and synthetic systems, highlighting the dynamic covalent functionality of these compounds (Bull et al., 2013).
Safety and Hazards
5-Carboxypyridine-3-boronic Acid is considered hazardous. It may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
5-Carboxypyridine-3-boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation . This reaction is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions .
Biochemical Pathways
For instance, they can act as inhibitors of serine and threonine proteases, and they play a role in the regulation of enzymes involved in signal transduction .
Pharmacokinetics
Boronic acids are generally known for their good bioavailability and stability .
Result of Action
Boronic acids and their derivatives have been shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability of boronic acids, as they can undergo hydrolysis under acidic or basic conditions . Furthermore, the presence of diols can lead to the formation of boronate esters, which can affect the reactivity of the boronic acid .
Biochemical Analysis
Biochemical Properties
5-Carboxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, which enable the transmetalation process. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For example, this compound has been shown to inhibit certain kinases, affecting downstream signaling pathways and altering gene expression patterns. Additionally, the compound’s ability to form covalent bonds with biomolecules can impact cellular metabolism by modifying enzyme activity and substrate availability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with serine and threonine residues in enzymes, leading to enzyme inhibition or activation. This interaction can alter the enzyme’s conformation and activity, affecting various biochemical pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s diverse biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity and substrate availability. For example, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis. These interactions highlight the compound’s potential impact on cellular metabolism and energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and therapeutic potential .
Properties
IUPAC Name |
5-boronopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDATYTUCBKUQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393635 | |
Record name | 5-Borononicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-03-0 | |
Record name | 5-Borononicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carboxypyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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